molecular formula C11H11NO2 B2751309 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde CAS No. 161261-55-8

1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

Cat. No.: B2751309
CAS No.: 161261-55-8
M. Wt: 189.214
InChI Key: LYRDUFLGAALSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde (CAS 161261-55-8) is an indole derivative featuring a hydroxyethyl group at the 1-position and an aldehyde functional group at the 3-position of the indole ring. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol . The hydroxyethyl substituent introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to non-polar analogs. This compound serves as a key intermediate in synthesizing bioactive molecules, such as antibacterial agents (e.g., tris(1H-indol-3-yl)methylium derivatives) .

Properties

IUPAC Name

1-(2-hydroxyethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-6-5-12-7-9(8-14)10-3-1-2-4-11(10)12/h1-4,7-8,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRDUFLGAALSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of indole-3-carbaldehyde with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the ethylene oxide to the indole-3-carbaldehyde, followed by ring opening to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Aldehyde Group Reactions

The C-3 aldehyde participates in classic carbonyl chemistry and condensation reactions:

Knoevenagel Condensation

Reacts with active methylene compounds under mild conditions:

ReagentConditionsProductYield (%)Source
3-cyanoacetylindoleTPP catalyst, ethanol, Δ3-(1-(2-hydroxyethyl)-indol-3-yl)-2-(indole-3-carbonyl)acrylonitrile82
indan-1,3-dioneAcOH catalysis, Δ3-(1-(2-hydroxyethyl)-indol-3-yl)methylene-indanedione75

Mechanism: Base-catalyzed deprotonation of the methylene compound, followed by nucleophilic attack on the aldehyde and dehydration.

Schiff Base Formation

Forms imines with primary amines:

AmineConditionsApplicationStabilitySource
BenzylamineEtOH, 4Å MS, 12hIntermediate for antimicrobial agentspH-sensitive
EthylenediamineTHF, RT, 24hChelating ligands for metal complexesAir-stable

Hydroxyethyl Group Modifications

The N-1 hydroxyethyl chain undergoes functionalization:

Esterification/Acylation

ReagentConditionsProductYield (%)Source
Acetic anhydridePyridine, 0°C → RT, 2h1-(2-acetoxyethyl)-1H-indole-3-carbaldehyde95
Benzoyl chlorideDMAP, DCM, 0°C → RT, 4h1-(2-benzoyloxyethyl)-1H-indole-3-carbaldehyde88

Note: Protection of the hydroxyl group is often required before further reactions (e.g., formylation) .

Oxidation

Oxidizing AgentConditionsProductSelectivitySource
PCCDCM, 4Å MS, 4h1-(2-oxoethyl)-1H-indole-3-carbaldehyde>90%
TEMPO/NaOClH2O/CH2Cl2, 0°C, 1hSame as above85%

Indole Ring Functionalization

Electrophilic substitution occurs at C-5 due to the C-3 aldehyde’s meta-directing effect:

Nitration

Nitration SystemConditionsProductRatio (5-NO2:7-NO2)Source
HNO3/H2SO40°C → RT, 1h5-nitro-1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde4:1
AcONO2Ac2O, 50°C, 3h5-nitro derivative7:1

Sulfonation

ReagentConditionsProductSolubility ChangeSource
ClSO3HDCE, 70°C, 2h5-sulfo-1-(2-hydroxyethyl)-1H-indole-3-carbaldehydeWater-soluble

Coordination Chemistry

The aldehyde and hydroxyl groups enable metal complexation:

Metal SaltConditionsComplex StructureApplicationSource
Cu(OAc)2MeOH, RT, 6hSquare-planar Cu(II) complexCatalytic oxidation
ZnCl2EtOH, reflux, 3hTetrahedral Zn(II) complexLuminescent material

Key Finding: Cu(II) complexes show enhanced antibacterial activity compared to the free ligand (MIC reduced from 128 μg/mL to 16 μg/mL against S. aureus) .

Bioconjugation Reactions

Used to functionalize biomolecules via aldehyde-amine coupling:

BiomoleculeCoupling AgentApplicationEfficiencySource
LysozymeNaBH3CN, pH 7.4 PBSEnzyme-prodrug conjugates78% modification
ChitosanGlutaraldehyde spacerAntimicrobial hydrogels92% crosslinking

Photochemical Reactions

UV-induced transformations (λ = 254 nm):

ConditionsProductProposed PathwaySource
MeOH, O2 atmosphere1-(2-hydroxyethyl)-indole-3-carboxylic acidSinglet oxygen-mediated oxidation
Benzophenone, THFC-2/C-3 cyclized product[2+2] Photodimerization

Redox Behavior

Electrochemical analysis (cyclic voltammetry in 0.1M TBAP/CH3CN):

ParameterValueInterpretationSource
Epa (Oxidation)+1.23 V vs. Ag/AgClIndole ring oxidation
Epc (Reduction)-0.89 V vs. Ag/AgClAldehyde reduction
ΔEp190 mVQuasi-reversible process

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of indole compounds, including 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, exhibit significant antibacterial properties. For instance, studies have demonstrated that certain indole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A notable compound derived from indole-3-carbaldehyde was found to have a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .

Table 1: Antibacterial Activity of Indole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound0.5MRSA
Tris(1H-indol-3-yl)methylium derivative0.5Staphylococcus epidermidis
N-substituted indole-3-carbaldehyde oxime1.0Escherichia coli

Anticancer Properties

Indole compounds are also recognized for their anticancer activities. Studies have indicated that certain derivatives of indole-3-carbaldehyde can induce apoptosis in cancer cell lines, such as A549 lung adenocarcinoma cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Synthesis of Heterocycles

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in multicomponent reactions leading to complex structures with potential biological activity. For example, one-pot reactions involving this compound have yielded novel indole-based tetra-arylimidazoles, which were evaluated for their anti-urease activity .

Case Study: Synthesis of Indole-Based Tetra-Arylimidazoles
A study employed a one-pot four-component condensation strategy using this compound, anilines, benzil, and ammonium acetate under acetic acid conditions. The resulting compounds exhibited promising biological activities, showcasing the utility of this indole derivative in synthetic methodologies .

Fluorescent Properties

Recent investigations into the photophysical properties of indole derivatives have highlighted their potential applications in material science, particularly in the development of fluorescent materials. The introduction of hydroxyl groups in the structure enhances the photostability and fluorescence efficiency, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyethyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

  • Polarity : The hydroxyethyl group in the target compound improves aqueous solubility compared to benzyl or tosyl derivatives .
  • Steric Effects : Bulky substituents (e.g., benzyl, tosyl) may hinder reactions at the aldehyde group, whereas smaller groups (e.g., methyl) allow higher reactivity .

Reactivity Trends :

  • The hydroxyethyl group can undergo oxidation or esterification, while chloroethyl derivatives participate in nucleophilic displacement reactions .
  • Tosyl groups stabilize negative charges, making the aldehyde more electrophilic for condensation reactions .

Insights :

  • Hydroxyethyl derivatives are prioritized in drug discovery due to improved solubility and bioavailability .

Stability and Degradation

  • Hydroxyethyl Derivatives : Prone to thermal and oxidative degradation, forming acids (e.g., lactic acid) and amines under harsh conditions .
  • Benzyl/Tosyl Derivatives : More stable due to inert substituents; degradation primarily occurs at the aldehyde group .

Biological Activity

1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde, a compound characterized by its unique indole structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, synthesis, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C11H11NO2
  • Molecular Weight : 189.21 g/mol
  • CAS Number : 161261-55-8
PropertyValue
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
CAS Number161261-55-8

The primary biological activity of this compound is linked to its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) . This inhibition disrupts critical signaling pathways, including:

  • RAS/RAF/MEK/ERK Pathway : Involved in cell division and survival.
  • PI3K/AKT Pathway : Plays a role in cell growth and metabolism.

The compound's action leads to the inhibition of cancer cell growth and proliferation , making it a candidate for further investigation in cancer therapies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

  • In Vitro Studies : Various derivatives exhibited significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). One derivative showed IC50 values ranging from 0.12 to 0.21 μM against these cell lines.

Apoptosis Induction

Research indicates that this compound can induce apoptosis in cancer cells:

  • Case Study : In MCF-7 cells, flow cytometry analyses revealed increased apoptotic populations when treated with the compound compared to controls, suggesting its potential as an anticancer agent.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Indole Framework : Starting from indole derivatives.
  • Hydroxylation : Introduction of the hydroxyethyl group.
  • Aldehyde Formation : Utilizing methods such as the Wilsmeier–Haack reaction.

This multi-step synthesis allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Case Study 1: Antiproliferative Effects

In a study assessing antiproliferative activity using an MTT assay against HeLa cells:

  • Control : CA-4 was used as a positive control.
  • Results : The compound exhibited significant inhibition of cell growth at concentrations as low as 0.12 μM.

Case Study 2: Apoptosis Induction

Another investigation focused on apoptosis induction in MCF-7 cells:

  • Findings : Flow cytometry analyses revealed increased apoptotic cell populations when treated with the compound compared to untreated controls.

Q & A

What are the standard synthetic routes for preparing 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde, and what factors influence the choice of method?

Basic Research Question
The synthesis typically involves formylation of indole derivatives followed by functionalization. A common approach is the Vilsmeier-Haack reaction , where indole is treated with DMF and POCl₃ to introduce the aldehyde group at the 3-position . Subsequent alkylation at the 1-position using 2-hydroxyethyl halides or epoxide opening under basic conditions (e.g., NaH/DMF) introduces the hydroxyethyl group . Factors influencing method selection include:

  • Substrate reactivity : Electron-rich indoles favor faster formylation.
  • Solvent compatibility : Polar aprotic solvents (e.g., DMF) enhance SN2 alkylation efficiency .
  • By-product management : Excess reagents may require quenching with aqueous NaOH or TBME extraction .

How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Basic Research Question
Structural validation requires a multi-technique approach:

  • ¹H/¹³C NMR : Assign the aldehyde proton (~9.8–10.2 ppm) and hydroxyethyl group signals (δ ~3.6–4.2 ppm for CH₂ and broad OH peak). DEPT-135 helps distinguish CH₃/CH₂/CH groups .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the aldehyde orientation and hydrogen bonding between the hydroxyethyl group and carbonyl oxygen. SHELX software is widely used for refinement .
  • FT-IR : Confirm the aldehyde C=O stretch (~1680–1700 cm⁻¹) and OH stretch (~3200–3600 cm⁻¹) .

What strategies are recommended for optimizing the reaction yield of this compound when dealing with competing substitution reactions?

Advanced Research Question
Competing reactions (e.g., N- vs. O-alkylation) can reduce yields. Mitigation strategies include:

  • Controlled stoichiometry : Use 1.2–1.5 equivalents of 2-hydroxyethyl bromide to favor N-alkylation over side reactions .
  • Temperature modulation : Lower temperatures (0–25°C) slow down competing pathways .
  • Protecting groups : Temporarily protect the aldehyde with acetals during alkylation to prevent side reactions .
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems .

How should researchers address discrepancies in biological activity data for this compound derivatives across different studies?

Advanced Research Question
Contradictory biological data often arise from structural variations or assay conditions:

  • Structural validation : Ensure derivatives are purified (>95% by HPLC) and characterized (NMR, HRMS) to rule out impurities affecting activity .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls. For antimicrobial studies, follow CLSI guidelines for MIC determination .
  • SAR analysis : Compare substituent effects (e.g., halogen vs. methyl groups) to identify critical pharmacophores. For example, electron-withdrawing groups on the indole ring may enhance binding to target enzymes .

What analytical approaches are effective in resolving structural isomers or polymorphs of this compound during synthesis?

Advanced Research Question
Isomer/polymorph separation requires advanced techniques:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers if asymmetric synthesis is attempted .
  • PXRD : Differentiate polymorphs by comparing experimental diffraction patterns with simulated data from single-crystal structures .
  • Dynamic NMR : Detect rotamers or conformational isomers by variable-temperature ¹H NMR (e.g., -40°C to 60°C) .

How can computational methods enhance the design of this compound derivatives with improved stability?

Advanced Research Question
Computational tools predict stability and reactivity:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify susceptible bonds (e.g., aldehyde oxidation) .
  • MD simulations : Assess solvation effects and hydrogen-bonding networks in aqueous vs. nonpolar solvents .
  • QSAR models : Corrogate substituent electronic parameters (Hammett σ) with experimental degradation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.